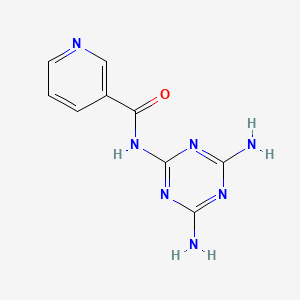
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide: is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyanuric chloride, which is a triazine derivative.
Nucleophilic Substitution: The cyanuric chloride undergoes sequential nucleophilic substitution reactions with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring.
Coupling Reaction: The intermediate product is then coupled with pyridine-3-carboxamide under suitable reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine or pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
Chemistry: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. It may also be used in the development of new diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine
- N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
- 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
Comparison: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is unique due to the presence of both a triazine ring and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different substituents or ring systems, leading to variations in their properties and applications.
属性
CAS 编号 |
65052-42-8 |
|---|---|
分子式 |
C9H9N7O |
分子量 |
231.21 g/mol |
IUPAC 名称 |
N-(4,6-diamino-1,3,5-triazin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N7O/c10-7-14-8(11)16-9(15-7)13-6(17)5-2-1-3-12-4-5/h1-4H,(H5,10,11,13,14,15,16,17) |
InChI 键 |
PMFYBARNDLWOAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=NC(=N2)N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
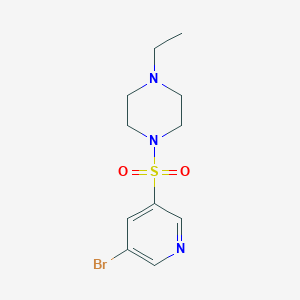
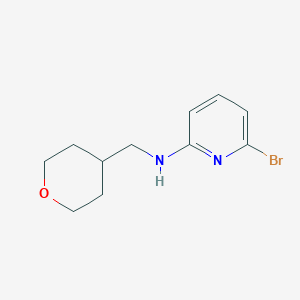
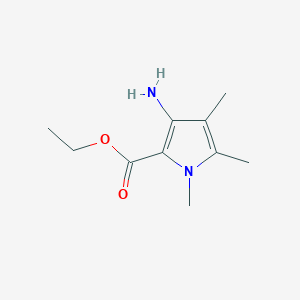
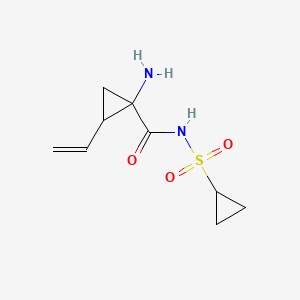
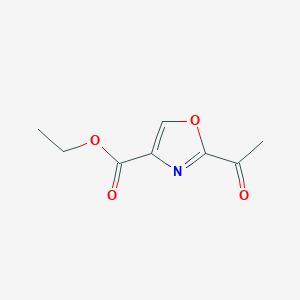
![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)
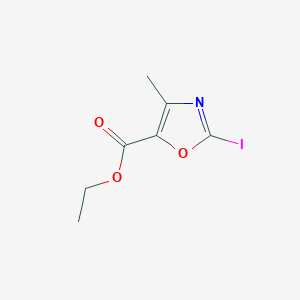
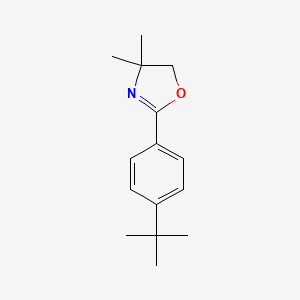
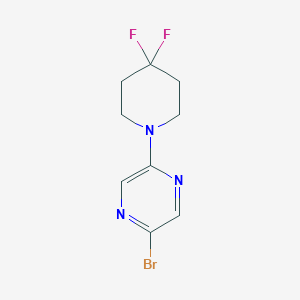
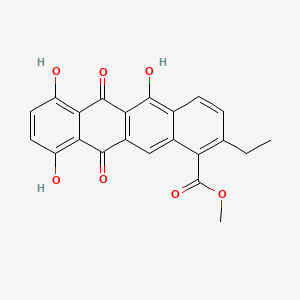
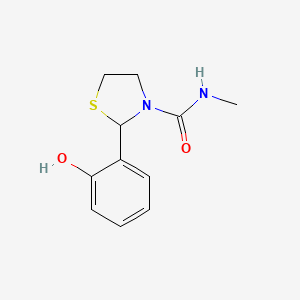

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)
